molecular formula C9H18N2O2 B11953559 Pentanamide, 2-(acetylamino)-N,4-dimethyl- CAS No. 26090-94-8

Pentanamide, 2-(acetylamino)-N,4-dimethyl-

Cat. No.: B11953559
CAS No.: 26090-94-8
M. Wt: 186.25 g/mol
InChI Key: GFQFFCFJVLJXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanamide, 2-(acetylamino)-N,4-dimethyl- is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylamino group and two methyl groups attached to the pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 2-(acetylamino)-N,4-dimethyl- typically involves the acylation of a suitable amine precursor with an acetylating agent. One common method is the reaction of 2-amino-N,4-dimethylpentanamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Pentanamide, 2-(acetylamino)-N,4-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 2-(acetylamino)-N,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanamide, 2-(acetylamino)-N,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanamide, 2-(acetylamino)-N,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanamide, 2-(acetylamino)-N,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetylamino and dimethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-acetamido-N,4-dimethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFFCFJVLJXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405614
Record name Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26090-94-8
Record name Pentanamide, 2-(acetylamino)-N,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.